molecular formula C22H21N3O5S2 B2842990 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1251632-38-8

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

Cat. No. B2842990
CAS RN: 1251632-38-8
M. Wt: 471.55
InChI Key: DVEFYIQADWCDIA-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H21N3O5S2 and its molecular weight is 471.55. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide”:

Anticancer Activity

This compound has shown potential as an anticancer agent. The presence of the oxadiazole ring and sulfonamide group is known to enhance cytotoxic activity against various cancer cell lines. Research indicates that such compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for cancer therapy .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity. The thiophene and oxadiazole moieties are known for their ability to disrupt bacterial cell walls and inhibit microbial growth. This makes the compound a potential candidate for developing new antibiotics, especially against resistant strains .

Anti-inflammatory Effects

Studies have shown that this compound can act as an anti-inflammatory agent. The sulfonamide group is particularly effective in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This property is valuable in treating chronic inflammatory diseases such as rheumatoid arthritis .

Antioxidant Activity

The compound has demonstrated strong antioxidant properties. The presence of methoxy groups on the phenyl ring contributes to its ability to scavenge free radicals and protect cells from oxidative stress. This makes it useful in preventing diseases related to oxidative damage, such as neurodegenerative disorders .

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory activities. It can inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions like glaucoma and Alzheimer’s disease, respectively. The inhibition of these enzymes can help manage symptoms and slow disease progression .

Agricultural Applications

In agriculture, this compound can be used as a pesticide or herbicide. Its antimicrobial and enzyme inhibitory properties can help protect crops from pests and diseases, thereby improving crop yield and quality. This application is particularly important in sustainable agriculture practices.

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properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-14-6-5-7-16(12-14)25(2)32(26,27)19-10-11-31-20(19)22-23-21(24-30-22)15-8-9-17(28-3)18(13-15)29-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEFYIQADWCDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

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